molecular formula C13H10N4O7S B5080802 3-nitro-5-[(2E)-3-(3-sulfophenyl)triaz-2-en-1-yl]benzoic acid

3-nitro-5-[(2E)-3-(3-sulfophenyl)triaz-2-en-1-yl]benzoic acid

Cat. No.: B5080802
M. Wt: 366.31 g/mol
InChI Key: VCGONBIWYJBEHK-UHFFFAOYSA-N
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Description

3-nitro-5-[(2E)-3-(3-sulfophenyl)triaz-2-en-1-yl]benzoic acid is a complex organic compound that features a nitro group, a sulfophenyl group, and a triazene moiety attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-5-[(2E)-3-(3-sulfophenyl)triaz-2-en-1-yl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the nitration of benzoic acid to introduce the nitro group at the 3-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Next, the introduction of the triazene moiety can be accomplished through a diazotization reaction followed by coupling with a suitable sulfophenyl derivative. The reaction conditions for diazotization generally involve the use of sodium nitrite and hydrochloric acid at low temperatures, followed by the addition of the sulfophenyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-nitro-5-[(2E)-3-(3-sulfophenyl)triaz-2-en-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and sulfophenyl groups can direct the incoming electrophile to specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) or nitrating mixtures.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 3-amino-5-[(2E)-3-(3-sulfophenyl)triaz-2-en-1-yl]benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-nitro-5-[(2E)-3-(3-sulfophenyl)triaz-2-en-1-yl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the

Properties

IUPAC Name

3-nitro-5-[2-(3-sulfophenyl)iminohydrazinyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O7S/c18-13(19)8-4-10(6-11(5-8)17(20)21)15-16-14-9-2-1-3-12(7-9)25(22,23)24/h1-7H,(H,14,15)(H,18,19)(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGONBIWYJBEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)N=NNC2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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